ARN1468

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ARN1468 es un potente e inhibidor oralmente activo de serpinas, una clase de proteínas que regulan la actividad de las proteasas. Este compuesto ha mostrado efectos antipriónicos significativos, lo que lo convierte en una herramienta valiosa en la investigación de enfermedades priónicas. This compound es conocido por su capacidad para reducir la acumulación de priones al inhibir la actividad de las serpinas, liberando así a las proteasas para que degraden las proteínas priónicas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de ARN1468 involucra múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales. La ruta sintética exacta y las condiciones de reacción son propietarias y no se revelan públicamente. se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas, incluyendo reacciones de sustitución nucleofílica y condensación .

Métodos de producción industrial

La producción industrial de this compound se lleva a cabo bajo condiciones controladas para garantizar una alta pureza y rendimiento. El proceso implica la síntesis a gran escala utilizando condiciones de reacción optimizadas, seguido de pasos de purificación como la cristalización y la cromatografía. El compuesto se somete luego a un estricto control de calidad para cumplir con los estándares de la industria .

Análisis De Reacciones Químicas

Tipos de reacciones

ARN1468 se somete a diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: El compuesto puede reducirse para formar derivados reducidos.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se suelen emplear agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de this compound puede producir derivados oxidados con grupos funcionales alterados, mientras que la reducción puede producir derivados reducidos con diferentes propiedades químicas .

Aplicaciones Científicas De Investigación

ARN1468 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar la inhibición de las serpinas y los efectos resultantes en la actividad de las proteasas.

Biología: Se emplea en estudios de líneas celulares para investigar sus efectos antipriónicos y la reducción de la acumulación de priones.

Medicina: Posibles aplicaciones terapéuticas en el tratamiento de enfermedades priónicas al reducir la acumulación de priones en las células afectadas.

Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a enfermedades priónicas y otras afecciones que involucran la regulación de las proteasas

Mecanismo De Acción

ARN1468 ejerce sus efectos al inhibir la actividad de las serpinas, que son proteínas que regulan la actividad de las proteasas. Al inhibir las serpinas, this compound libera a las proteasas para que degraden las proteínas priónicas, reduciendo así la acumulación de priones. Este mecanismo es particularmente efectivo en líneas celulares como ScGT1 RML, ScGT1 22L, ScN2a RML y ScN2a 22L, donde this compound ha mostrado efectos antipriónicos significativos .

Propiedades

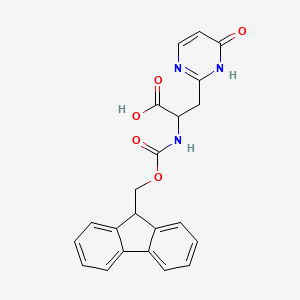

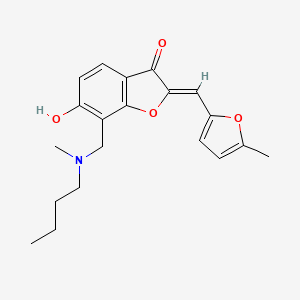

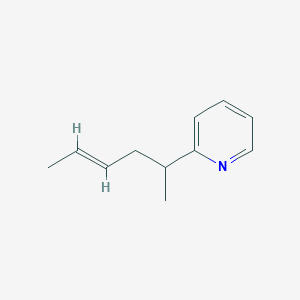

IUPAC Name |

[5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O2/c17-16(18,19)25-12-3-1-11(2-4-12)23-15(20)13(9-22-23)14(24)10-5-7-21-8-6-10/h1-4,9-10,21H,5-8,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUGXIZAHWLQEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)OC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-But-3-ynyl-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate](/img/structure/B3011343.png)

![8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3011344.png)

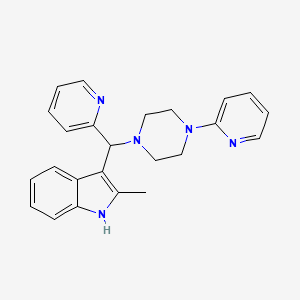

![2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B3011348.png)

![2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3011350.png)

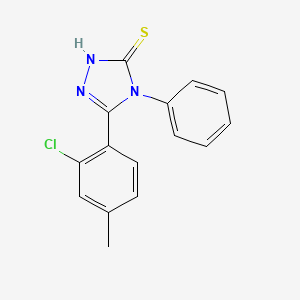

![2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3011357.png)

![1-[2-(Hydroxymethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-5-yl]prop-2-en-1-one](/img/structure/B3011361.png)